2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol (CAS: 262376-31-8) is a boronic ester derivative featuring a phenol core substituted with a trifluoromethoxy (-OCF₃) group at the 3-position and a pinacol-protected boronate moiety at the 2-position. Its molecular formula is C₁₃H₁₆BF₃O₃, with a molecular weight of 288.07 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science due to the stability imparted by the pinacol boronate group and the electron-withdrawing trifluoromethoxy substituent .
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)10-8(18)6-5-7-9(10)19-13(15,16)17/h5-7,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLYXLHXKQUQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol (CAS No. 302348-51-2) is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₉B O₃
- Molecular Weight : 234.10 g/mol
- InChI Key : GZZBZWITJNATOD-UHFFFAOYSA-N
- Melting Point : 77°C
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Notably, its interactions with biological targets and its effects on cellular processes are of significant interest.
Anticancer Activity
Recent studies indicate that compounds containing dioxaborolane moieties exhibit promising anticancer properties. For instance:
- In vitro assays demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in various cancer cell lines. The IC₅₀ values ranged from 0.1 to 20 μM depending on the specific cancer type and the structural modifications made to the base compound .
| Cell Line | IC₅₀ (μM) | Notes |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Strong inhibitory effect on proliferation |
| A549 (Lung) | 1.75 | Moderate growth inhibition compared to controls |
| HeLa (Cervical) | 12.91 | Lower potency observed |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Key Enzymes : It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and invasion .
- Induction of Apoptosis : Treatment with this compound led to increased levels of caspase activation in cancer cells, indicating a potential apoptotic pathway .
Case Studies
Several case studies have highlighted the efficacy and safety profile of compounds similar to this compound:
- Study on MDA-MB-231 Cells :
- Pharmacokinetics in Animal Models :
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related boronic esters, focusing on substituent effects, reactivity, and applications.
Substituent Position and Functional Group Variations
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Withdrawing Effects : The trifluoromethoxy group in the target compound enhances electrophilicity at the boron center, facilitating transmetalation in cross-coupling reactions compared to methoxy (-OCH₃) or hydroxy (-OH) analogs .
Steric Considerations: The 2-position boronate group in the target compound minimizes steric hindrance during coupling, whereas 3- or 4-position boronate analogs (e.g., 3-(Bpin)phenol) exhibit reduced reactivity due to proximity to bulky substituents .
Solubility: Fluorinated derivatives (e.g., 2-Fluoro-3-(Bpin)phenol) show enhanced solubility in acetonitrile and THF compared to trifluoromethoxy analogs, attributed to reduced hydrophobicity .
Table 2: Yield and Purity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
